(2-Fluoro-5-methylphenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

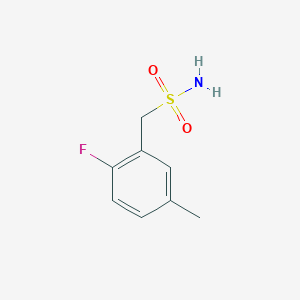

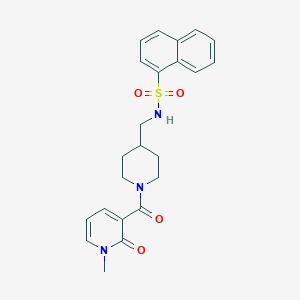

“(2-Fluoro-5-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S . It has a molecular weight of 203.23 .

Molecular Structure Analysis

The molecular structure of “(2-Fluoro-5-methylphenyl)methanesulfonamide” consists of a benzene ring substituted with a fluorine atom, a methyl group, and a methanesulfonamide group . The exact 3D structure would require more advanced computational chemistry techniques to determine.Scientific Research Applications

Enantioselective Synthesis and Catalysis

- Iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been demonstrated to afford enantiopure fluorobis(phenylsulfonyl)methylated compounds with high optical purity. This methodology provides a pathway to synthesize monofluoro-methylated ibuprofen efficiently (Liu et al., 2009).

- The enantioselective conjugate addition of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones using chiral bifunctional organocatalysts has been reported. This process yields Michael adducts with high enantioselectivity, facilitating the synthesis of chiral monofluoromethylated compounds (Moon et al., 2009).

Nucleophilic Fluoroalkylation

- A nucleophilic fluoroalkylation methodology has been developed for the preparation of α-functionalized mono- and difluoro(phenylsulfonyl)methanes. This method allows for the efficient synthesis of α,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones (Ni et al., 2009).

Antibacterial Activity

- Methanesulfonicacid hydrazide derivatives and their metal complexes have been synthesized and evaluated for antibacterial activity against various gram-positive and gram-negative bacteria. The study highlights the potential of sulfonamide compounds in developing new antibacterial agents (Özdemir et al., 2009).

Synthesis of Fluorinated Compounds

- Palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes using fluorobis(phenylsulfonyl)methane as a pronucleophile has been explored. This methodology offers a route to synthesize previously unknown monofluoromethylated allenes, expanding the toolkit for creating fluorinated compounds (Ogasawara et al., 2009).

Fluorometric Analysis

- Methanesulfonanilides, such as soterenol and mesuprine, have been analyzed using the trihydroxyindole reaction, demonstrating the formation of fluorescent species. This process offers a fluorometric analysis method for these compounds, highlighting the versatility of sulfonamide derivatives in analytical chemistry (Kensler et al., 1976).

Safety and Hazards

properties

IUPAC Name |

(2-fluoro-5-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWVQHBPJCGFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-5-methylphenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)

![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)

![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)